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molecular formula C14H10N2O6 B8500610 4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid CAS No. 95710-82-0

4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid

Cat. No. B8500610
M. Wt: 302.24 g/mol
InChI Key: ITHFNJCQUCSZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591584

Procedure details

1 g of disodium-4,5'-azo-bis-salicylate was dissolved in 20 ml of boiling water, whereupon the solution was acidified with acetic acid down to pH 4. After cooling, the product was filtered off, washed with water and dried. Yield: 0.8 g.
Name
disodium 4,5'-azo-bis-salicylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na][Na].[N:3]([C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([O-:21])=[O:20])=[N:4][C:5]1[CH:13]=[C:9]([C:10]([O-:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1.C(O)(=O)C>O>[N:3]([C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([OH:21])=[O:20])=[N:4][C:5]1[CH:13]=[C:9]([C:10]([OH:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
disodium 4,5'-azo-bis-salicylate
Quantity
1 g
Type
reactant
Smiles
[Na][Na].N(=NC1=CC=C(C(C(=O)[O-])=C1)O)C=1C=C(C(C(=O)[O-])=CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N(=NC1=CC=C(C(C(=O)O)=C1)O)C=1C=C(C(C(=O)O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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